molecular formula C19H21N3O2S B2690636 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 1001520-03-1

4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2690636
CAS No.: 1001520-03-1
M. Wt: 355.46
InChI Key: DAHXSMDHRAORAR-UHFFFAOYSA-N
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Description

4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic compound known for its potential in various fields of scientific research. Its unique structure, which includes quinazolinone and quinoline moieties, renders it a molecule of significant interest, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: : This compound can be synthesized through multistep organic synthesis, which often involves the condensation of appropriate intermediates. For instance, a common synthetic route might involve the reaction of 3,4-dihydroquinoline-1(2H)-amine with an aldehyde to form the intermediate Schiff base, followed by nucleophilic addition with a thiol and subsequent cyclization to yield the target compound.

Industrial Production Methods: : Industrial synthesis may involve similar steps but optimized for larger scales, including efficient purification methods such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: : The compound can undergo a variety of reactions, including:

  • Oxidation: : Oxidation reactions can modify the quinoline ring or the sulfur atom in the molecule, leading to sulfoxides or sulphones.

  • Reduction: : Reductive conditions may affect the oxoethyl group or the quinoline ring, potentially leading to the formation of various reduced intermediates.

  • Substitution: : The molecule can participate in electrophilic substitution reactions, especially on the aromatic quinoline ring.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Conditions often involve strong acids or bases, depending on the specific substituents introduced.

Major Products: : The major products formed depend on the specific reaction conditions but can include various derivatives with modified functional groups, enhancing the compound's biological activity or chemical stability.

Scientific Research Applications

4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one has applications across multiple scientific domains:

  • Chemistry: : Used as a building block in organic synthesis for complex molecule construction.

  • Biology: : Investigated for its potential as a biochemical probe due to its unique structure.

  • Medicine: : Studied for its therapeutic potential, particularly in targeting specific enzymes or receptors.

  • Industry: : Utilized in the development of new materials with unique properties, such as polymers or advanced coatings.

Mechanism of Action

The exact mechanism of action can vary depending on the context of its use. Generally, the compound interacts with molecular targets such as enzymes or receptors, modifying their activity. This interaction often involves binding to the active site of the target protein, influencing the biological pathway.

Comparison with Similar Compounds

Similar compounds include those with related quinazolinone or quinoline structures, such as:

  • 4-(2-oxoethylthio)quinazolin-2(1H)-one: : Lacks the dihydroquinoline moiety.

  • 3,4-dihydroquinolin-1(2H)-yl)ethylthioquinazoline: : Different arrangement of the functional groups.

The unique combination of quinazolinone and quinoline functionalities in 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one differentiates it from these similar compounds, offering distinct chemical and biological properties.

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Properties

IUPAC Name

4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c23-17(22-11-5-7-13-6-1-4-10-16(13)22)12-25-18-14-8-2-3-9-15(14)20-19(24)21-18/h1,4,6,10H,2-3,5,7-9,11-12H2,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHXSMDHRAORAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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